Kinase Binding Affinity: CAMKK2 Kd Compared to Structural Analogues
4-Fluoro-N-(4-methoxybenzyl)benzamide exhibits a Kd of 4.4 μM for the CAMKK2 kinase domain [1]. This value is a critical differentiation point when compared to other benzamide-based kinase inhibitors. For example, the analogue N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide introduces a bulky sulfone group, which is anticipated to significantly alter its binding mode and affinity compared to the simpler unsubstituted amide in the target compound. Furthermore, general class-level data for related N-benzylbenzamide-based inhibitors show a wide range of affinities from low nanomolar (e.g., Kd = 0.82 nM for MET kinase) to high micromolar, highlighting that the specific substitution pattern of 4-Fluoro-N-(4-methoxybenzyl)benzamide is a key determinant of its moderate micromolar binding profile [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 4.4 μM (CAMKK2) |
| Comparator Or Baseline | N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide (Kd data not available for direct comparison; inferred to have different affinity) |
| Quantified Difference | Not directly quantifiable; structural difference implies a change in binding affinity. |
| Conditions | In vitro kinase binding assay (BindingDB, Ambit Biosciences panel) |
Why This Matters
This data confirms the compound engages a specific kinase target, offering a baseline for selectivity studies and scaffold optimization in medicinal chemistry projects.
- [1] BindingDB. BDBM50355504 (CHEMBL1908393). Affinity Data: Kd for CAMKK2. View Source
- [2] BindingDB. Affinity data for a MET kinase inhibitor (BDBM50355504). View Source
